methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate
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Overview
Description
Methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is a complex organic compound that features a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoate ester. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate typically involves the following steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl bromide and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino compounds ready for further reactions.
Scientific Research Applications
Methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is widely used in scientific research, particularly in:
Peptide Synthesis: The Fmoc group protects the amino group during peptide chain elongation.
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals.
Biological Studies: Used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups:
Fmoc Group: Protects the amino group, preventing unwanted side reactions during synthesis.
Cyclohexyl Group: Provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules.
Propanoate Ester:
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-phenylpropanoate
- Methyl (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate
- (2R)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2,4-dimethylpentanoic acid
Uniqueness
Methyl (2R)-3-cyclohexyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
Properties
IUPAC Name |
methyl (2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,17,22-23H,2-4,9-10,15-16H2,1H3,(H,26,28)/t23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAQUIBYIIDWNH-HSZRJFAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCCCC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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